(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE

Dopamine transporter Stereospecificity Monoamine reuptake inhibition

(1R,5S)-1-Azabicyclo[3.2.1]octan-6-one (CAS 162184-60-3) is a single enantiomer of a rigid bridged bicyclic ketone bearing a bridgehead nitrogen. This scaffold belongs to the 1-azabicyclo[3.2.1]octane class, which is distinct from the more common tropane (8-azabicyclo[3.2.1]octane) and quinuclidine (1-azabicyclo[2.2.2]octane) frameworks.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 162184-60-3
Cat. No. B065802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE
CAS162184-60-3
Synonyms1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI)
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2CN(C1)CC2=O
InChIInChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1
InChIKeyWFYPDOYHAZFTIR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-1-Azabicyclo[3.2.1]octan-6-one (CAS 162184-60-3): Chiral Bridged Bicyclic Ketone for Stereospecific Synthesis


(1R,5S)-1-Azabicyclo[3.2.1]octan-6-one (CAS 162184-60-3) is a single enantiomer of a rigid bridged bicyclic ketone bearing a bridgehead nitrogen [1]. This scaffold belongs to the 1-azabicyclo[3.2.1]octane class, which is distinct from the more common tropane (8-azabicyclo[3.2.1]octane) and quinuclidine (1-azabicyclo[2.2.2]octane) frameworks [2]. With a molecular formula of C₇H₁₁NO and a molecular weight of 125.17 g/mol, it possesses zero rotatable bonds and a topological polar surface area of 20.3 Ų, reflecting its conformational rigidity [1]. The compound serves as a key chiral intermediate for constructing enantiomerically pure monoamine transporter inhibitors and muscarinic receptor ligands, where the absolute (1R,5S) configuration is the critical determinant of downstream biological activity [3].

Why Racemic or Misconfigured 1-Azabicyclo[3.2.1]octan-6-one Cannot Substitute for the (1R,5S) Enantiomer


Substituting the racemic mixture (CAS 45675-76-1) or the opposite (1S,5R) enantiomer for the target (1R,5S)-1-azabicyclo[3.2.1]octan-6-one introduces uncontrolled stereochemical variables that propagate into downstream pharmacologically active products [1]. The Tamiz et al. (2000) study demonstrated that oxime derivatives prepared from the individual enantiomers of 1-azabicyclo[3.2.1]octan-6-one exhibit profoundly divergent monoamine transporter inhibition profiles: the (−)-oxime series shows dual SERT/NET activity, while the (+)-oxime series shows DAT/NET activity, with potency differences exceeding 12-fold at the dopamine transporter [1]. The bridgehead nitrogen in this scaffold locks the lone pair orientation in a fixed geometry, meaning the stereochemistry at C1 and C5 cannot interconvert under physiological or synthetic conditions [2]. Procurement of the racemate necessitates costly chiral separation or asymmetric synthesis downstream, while the incorrect enantiomer leads to entirely different pharmacological profiles, rendering generic substitution scientifically invalid for any application requiring defined stereochemical outcomes [1][3].

(1R,5S)-1-Azabicyclo[3.2.1]octan-6-one: Quantitative Differential Evidence Against Comparator Compounds


Enantiomer-Dependent Monoamine Transporter Inhibition: (−)-Oxime vs. (+)-Oxime Derived from 1-Azabicyclo[3.2.1]octan-6-one Enantiomers

In the foundational SAR study by Tamiz et al. (2000), the O-methyl oxime derivatives synthesized from the two enantiomers of 1-azabicyclo[3.2.1]octan-6-one exhibit a dramatic, quantifiable divergence in monoamine transporter binding [1]. The (−)-oxime [(−)-6], derived from the (1R,5S)-configured ketone, displays balanced dual SERT/NET activity. In contrast, the (+)-oxime [(+)-6], derived from the opposite enantiomer, is >12-fold less potent at the dopamine transporter (DAT) and >13-fold less potent at the norepinephrine transporter (NET). This demonstrates that the chiral identity of the ketone precursor is the sole structural variable driving a complete switch in transporter selectivity profile.

Dopamine transporter Stereospecificity Monoamine reuptake inhibition Enantiomeric potency ratio

Conformational Rigidity and Lone Pair Orientation: 1-Azabicyclo[3.2.1]octane vs. Tropane (8-Azabicyclo[3.2.1]octane) Scaffolds

The 1-azabicyclo[3.2.1]octane scaffold places the bridgehead nitrogen in a distinct geometric orientation compared to the more common tropane (8-azabicyclo[3.2.1]octane) scaffold [1]. In tropane-based cocaine analogs, the nitrogen lone pair is oriented over the 2-carbon bridge (front-bridged), which favors SERT selectivity. In contrast, the 1-azabicyclo[3.2.1]octane system orients the nitrogen lone pair differently due to the nitrogen being at the 1-position bridgehead rather than the 8-position [2]. This topological difference is non-trivial: the Tamiz study explicitly demonstrated that the orientation of the nitrogen lone pair is the key determinant of monoamine transporter selectivity, with front-bridged tropanes showing improved SERT potency and selectivity [1]. The (1R,5S) configuration further defines the absolute spatial orientation of the ketone at C6 relative to the nitrogen lone pair, which governs the geometry of oxime formation and subsequent pharmacophore presentation.

Conformational restriction Nitrogen lone pair geometry Scaffold hopping Monoamine transporter selectivity

Absolute Configuration Confirmed by X-ray Crystallography vs. Racemic or Unassigned Stereochemistry

The absolute configuration of the (1R,5S)-1-azabicyclo[3.2.1]octan-6-one scaffold has been unambiguously established by single-crystal X-ray crystallography of the (1R)-(−)-10-camphorsulfonate salt, as reported in the Tamiz et al. (2000) study [1]. This provides definitive stereochemical assignment, in contrast to the racemic mixture (CAS 45675-76-1), which has zero defined stereocenters and an undetermined absolute configuration at the bridgehead position [2]. The racemic material sold by multiple vendors (e.g., Fluorochem at 98% purity, Enamine at 95% purity) contains a 1:1 mixture of (1R,5S) and (1S,5R) enantiomers, requiring subsequent chiral resolution for any enantioselective application . The individual enantiomer CAS 162184-60-3 is specifically registered with the (1R,5S) configuration verified by the InChI stereochemical layer: InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1 [2].

Absolute configuration X-ray crystallography Chiral building block Enantiomeric purity

Physicochemical Differentiation: Rotatable Bond Count and Topological Constraints vs. Flexible Amino Ketone Alternatives

A key physicochemical distinction of (1R,5S)-1-azabicyclo[3.2.1]octan-6-one is its zero rotatable bond count and fully constrained bicyclic architecture [1]. This compares favorably to acyclic or monocyclic amino ketone alternatives such as N-alkyl-4-piperidones, which possess 1–3 rotatable bonds and greater conformational flexibility [2]. In ligand-based drug design, reducing rotatable bond count correlates with improved oral bioavailability and lower promiscuity [2]. The rigid bicyclic framework pre-organizes the ketone and amine functionalities into a fixed spatial relationship, which translates directly into the stereoselective formation of E/Z oximes observed in the Tamiz synthesis, where the (1R,5S) ketone 4 yielded exclusively the Z-oxime upon condensation with hydroxylamines [3].

Conformational restriction Ligand efficiency Physicochemical property Rotatable bonds

Validated Application Scenarios for (1R,5S)-1-Azabicyclo[3.2.1]octan-6-one Based on Quantified Evidence


Synthesis of Enantiomerically Pure SERT/NET Dual Inhibitors for CNS Drug Discovery

The (1R,5S) ketone is the direct precursor to the (−)-oxime series that demonstrates dual serotonin and norepinephrine transporter inhibition. In the Tamiz et al. (2000) study, the (−)-O-methyl oxime derived from this enantiomer showed Ki = 503 ± 21 nM at SERT and Ki = 305 ± 1.0 nM at NET, establishing a balanced dual reuptake inhibition profile [1]. This profile is relevant for antidepressant and anxiolytic drug discovery programs targeting combined SERT/NET inhibition. Procurement of the (1R,5S) enantiomer ensures direct access to this pharmacological profile without additional chiral separation steps.

Chiral Building Block for DAT-Selective Cocaine Pharmacophore Studies

The (1R,5S) scaffold and its O-alkyl oxime derivatives have been validated as rigid probes of the cocaine binding site on the dopamine transporter [1]. The (+)-oxime series derived from this scaffold achieved Ki = 41 ± 4.0 nM at DAT for the phenylpropyl oxime (+)-11, representing a >1,000-fold improvement over the parent O-methyl oxime [1]. This structure-activity trajectory, coupled with the QSAR models developed from this scaffold, enables rational design of DAT inhibitors with defined stereochemical requirements, making the (1R,5S) ketone a strategic starting material for cocaine pharmacophore mapping.

Quality Control Impurity Standard for Quifenadine (Phencarol) Manufacturing

The 1-azabicyclo[3.2.1]octane system arises as a carbenium ion rearrangement byproduct during the dehydration step of Quifenadine production [2]. The 2019 Tetrahedron Letters study isolated and characterized this scaffold as a process impurity standard for quality control of the antihistamine drug Quifenadine [2]. The enantiomerically pure (1R,5S) ketone can serve as a defined reference standard for HPLC impurity profiling in pharmaceutical manufacturing, where stereochemically resolved impurity markers are required for regulatory compliance [2].

Scaffold for Muscarinic Acetylcholine Receptor Ligand Development

The 1-azabicyclo[3.2.1]octane scaffold has been employed in the development of functionally selective muscarinic receptor ligands, including the clinical candidate (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), which acts as an M2/M4 agonist and M1/M3/M5 antagonist with analgesic efficacy demonstrated in mouse neuropathic pain models at doses as low as 0.05 mg/kg i.p. [3]. The (1R,5S) ketone provides the correctly configured bicyclic core for constructing such stereochemically defined muscarinic ligands, where the bridgehead nitrogen orientation is critical for receptor subtype selectivity [3].

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